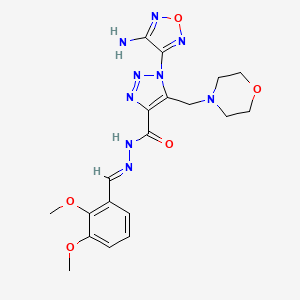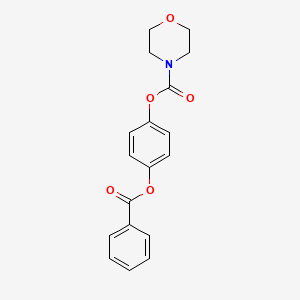![molecular formula C14H9Cl2N3S B5738718 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine, also known as DTT, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine involves its ability to bind to the active site of PTPs and inhibit their activity. This inhibition occurs through the formation of a covalent bond between N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine and the catalytic cysteine residue of the PTP. This covalent bond prevents the PTP from carrying out its normal function, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit PTPs, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has also been shown to inhibit other enzymes such as protein phosphatase 1 and protein tyrosine kinase. These effects can lead to downstream changes in cellular signaling pathways, which can have a range of physiological effects.
実験室実験の利点と制限
One of the main advantages of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine for lab experiments is its high purity and availability. The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been optimized to yield high purity and high yields, making it a readily available compound for scientific research. However, one limitation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine is its potential toxicity. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine. One area of focus is the development of more selective inhibitors of PTPs. While N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has shown promise as a PTP inhibitor, its selectivity is limited. Developing more selective inhibitors could lead to more targeted therapies for diseases such as cancer and autoimmune disorders. Another area of focus is the development of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine analogs with improved pharmacological properties. This could include compounds with increased potency, decreased toxicity, and improved bioavailability. Finally, the potential role of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine in regulating other cellular signaling pathways should be further explored, as this could lead to new insights into the biology of disease.
合成法
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine. The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
科学的研究の応用
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in regulating cellular signaling pathways. Dysregulation of PTP activity has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been shown to selectively inhibit certain PTPs, making it a potential therapeutic target for these diseases.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-9-3-4-11(12(16)6-9)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPOXLLVRQCAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)
![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)